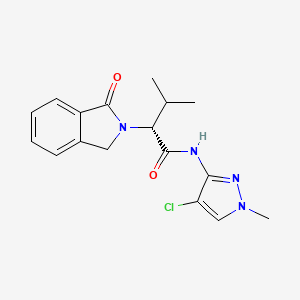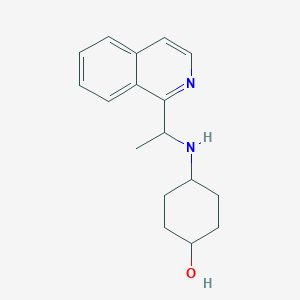![molecular formula C16H21NO B7345162 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol, also known as BI-1, is a small molecule that has been shown to have potential therapeutic effects in various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol is not fully understood, but it is believed to involve the regulation of calcium homeostasis and mitochondrial function. This compound has been shown to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the voltage-dependent anion channel (VDAC) in the mitochondria, leading to the inhibition of calcium release and the prevention of mitochondrial permeability transition pore (mPTP) opening. This, in turn, leads to the prevention of cell death and the promotion of cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of calcium homeostasis, the prevention of mitochondrial dysfunction, the inhibition of apoptosis, and the promotion of cell survival. In animal models, this compound has been shown to improve cognitive function, reduce cardiac hypertrophy, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol in lab experiments is its small size and ease of synthesis, which makes it a convenient molecule to work with. However, one limitation is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol research, including the development of more efficient synthesis methods to increase yield, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
In conclusion, this compound is a small molecule with potential therapeutic effects in various diseases. Its mechanism of action involves the regulation of calcium homeostasis and mitochondrial function, and it has been shown to have various biochemical and physiological effects. While there are limitations to working with this compound, its potential as a therapeutic agent and the many future directions for research make it an exciting area of study in the field of biomedical research.
Méthodes De Synthèse
The synthesis of 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol involves several steps, including the preparation of the bicyclic amine, the protection of the amine with a Boc group, the coupling of the protected amine with the indenol, and the deprotection of the Boc group. The final product is obtained through column chromatography and recrystallization. The yield of this compound is typically around 20-30%.
Applications De Recherche Scientifique
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to protect against ischemia-reperfusion injury and reduce cardiac hypertrophy in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-15-9-11-4-1-2-6-13(11)16(15)17-14-8-10-5-3-7-12(10)14/h1-2,4,6,10,12,14-18H,3,5,7-9H2/t10-,12-,14?,15?,16?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXHDHJWBHWJZ-GRJZRLDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC([C@H]2C1)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)

![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)

![[4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B7345155.png)
![1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-[(2-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7345166.png)
![(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol](/img/structure/B7345173.png)
![(2S)-1-[1-(5-bromo-3-chloropyridin-2-yl)ethylamino]propan-2-ol](/img/structure/B7345176.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)
![(3aR,6aS)-6a-methoxy-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B7345190.png)